5-Bromo-2-(methylsulfonyl)benzoic acid

Catalog No.
S3336293
CAS No.
146431-33-6
M.F
C8H7BrO4S
M. Wt
279.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(methylsulfonyl)benzoic acid

CAS Number

146431-33-6

Product Name

5-Bromo-2-(methylsulfonyl)benzoic acid

IUPAC Name

5-bromo-2-methylsulfonylbenzoic acid

Molecular Formula

C8H7BrO4S

Molecular Weight

279.11 g/mol

InChI

InChI=1S/C8H7BrO4S/c1-14(12,13)7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)

InChI Key

HUGYEDOXFXCAGW-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Br)C(=O)O

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Br)C(=O)O

5-Bromo-2-(methylsulfonyl)benzoic acid is an aromatic sulfonic acid derivative with the molecular formula C₈H₇BrO₄S. It is characterized by the presence of a bromine atom at the 5-position and a methylsulfonyl group at the 2-position of the benzoic acid structure. This compound is notable for its unique combination of functional groups, which contribute to its chemical reactivity and potential biological activity. The average molar mass of this compound is approximately 279.1 g/mol, and it has a melting point of around 142°C .

The chemical reactivity of 5-bromo-2-(methylsulfonyl)benzoic acid can be attributed to its electrophilic bromine atom and nucleophilic methylsulfonyl group. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine, leading to various derivatives.
  • Esterification: This compound can react with alcohols in the presence of acid catalysts to form esters, which are useful in various applications.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the formation of a substituted aromatic compound.

Several synthetic routes have been proposed for the preparation of 5-bromo-2-(methylsulfonyl)benzoic acid:

  • Bromination of 2-(methylsulfonyl)benzoic Acid: This method involves treating 2-(methylsulfonyl)benzoic acid with bromine or a brominating agent to introduce the bromine atom at the 5-position.
  • Sulfonation followed by Bromination: Starting from benzoic acid, sulfonation can be performed first to introduce the methylsulfonyl group, followed by bromination.
  • Direct Synthesis from Aromatic Precursors: Utilizing aromatic compounds with appropriate substituents, one can employ multi-step synthesis involving Friedel-Crafts reactions or similar methodologies to achieve the desired product.

5-Bromo-2-(methylsulfonyl)benzoic acid finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in drug synthesis due to its unique chemical properties.
  • Agricultural Chemicals: Potential use in formulating agrochemicals that require specific biological activity.
  • Research: Used as a reference standard in analytical chemistry and biological assays.

Several compounds share structural similarities with 5-bromo-2-(methylsulfonyl)benzoic acid. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
2-Methylbenzenesulfonic AcidA methyl-substituted benzenesulfonic acidLacks bromine substitution; primarily used in industrial applications.
4-Bromobenzoic AcidA brominated benzoic acid without sulfonyl groupCommonly used in organic synthesis; simpler structure.
3-Bromo-4-methylbenzoic AcidContains both bromine and methyl groups on benzeneExhibits similar reactivity but different positional isomerism.

The uniqueness of 5-bromo-2-(methylsulfonyl)benzoic acid lies in its combination of a sulfonyl group and a halogenated aromatic system, which may confer distinct chemical reactivity and biological properties compared to these similar compounds.

XLogP3

2.3

Wikipedia

5-Bromo-2-(methylsulfonyl)benzoic acid

Dates

Modify: 2023-08-19

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